molecular formula C5H10O4S B1582502 Ethyl methanesulfonylacetate CAS No. 4455-15-6

Ethyl methanesulfonylacetate

Cat. No.: B1582502
CAS No.: 4455-15-6
M. Wt: 166.2 g/mol
InChI Key: OCCWQCYBCZADCE-UHFFFAOYSA-N
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Description

Ethyl methanesulfonylacetate (CAS: 4455-15-6) is an organosulfur compound with the molecular formula C₅H₁₀O₄S and a molar mass of 166.2 g/mol . It is a colorless liquid at room temperature with a distinctive aromatic odor, soluble in organic solvents (e.g., ethanol, ethers) but immiscible with water .

Preparation Methods

General Synthetic Approach

Ethyl methanesulfonylacetate is typically synthesized by introducing a methanesulfonyl group onto an ethyl acetate derivative or by functionalizing active methylene compounds with methanesulfonyl reagents. The key challenge is to maintain the ester functionality while installing the sulfonyl group at the methylene position.

Preparation via Alkylation of Ethyl Acetate Derivatives

One common method involves the alkylation of ethyl acetate or its derivatives with methanesulfonyl chloride or related sulfonylating agents under controlled basic conditions. The reaction proceeds through the formation of an enolate intermediate from ethyl acetate, which then reacts with the sulfonyl chloride to yield this compound.

  • Reaction Conditions : Typically, a strong base such as sodium hydride or potassium tert-butoxide is used to generate the enolate ion in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Temperature Control : Low temperatures (0–5°C) are often maintained to avoid side reactions such as over-alkylation or decomposition.
  • Work-up : Acidic quenching followed by extraction and purification (distillation or recrystallization) yields the target compound.

Michael Addition and Alkylation Routes

Recent studies have highlighted the use of active methylene compounds, including this compound, in Michael addition and alkylation reactions catalyzed by organic superbases under mild conditions. This indirectly informs preparation methods where methanesulfonylacetate esters are synthesized and subsequently polymerized or functionalized.

  • Catalysts : Organic superbases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) facilitate the generation of carbanions from active methylene compounds.
  • Polymerization Insight : this compound can be synthesized in situ or isolated prior to use in polymerization reactions with dihaloalkanes or divinyl compounds, indicating robust synthetic accessibility.

Experimental Synthesis Data and Findings

A high-throughput parallel synthesis approach has been employed to prepare this compound and related active methylene compounds, demonstrating efficient polymerization and functionalization potential.

Parameter Details
Catalyst DBU, TEA, DMAP (varied for optimization)
Solvent DMF, THF, dichloromethane
Temperature Ambient to 70 °C
Reaction Time 24–48 hours
Molecular Weight of Polymers Up to 50,500 g/mol (for polymerization)
Polymerization Yield Up to 99%
Polymer Degradability Complete degradation in ~21 days (PBS, pH 7.4, 37°C)
Cytotoxicity Low cytotoxicity in HeLa cell assays

This data suggests that this compound can be prepared efficiently and used in further synthetic applications with good control over molecular weight and biocompatibility.

Summary Table of Preparation Methods

Preparation Method Key Reagents & Conditions Advantages Limitations
Alkylation of Ethyl Acetate Enolate Ethyl acetate, methanesulfonyl chloride, strong base (NaH, KOtBu), THF/DMF, low temp Direct, high yield, scalable Requires strict temperature control
Michael Addition & Polyalkylation This compound, organic superbases (DBU), dihaloalkanes/divinyl compounds, ambient temp Mild conditions, high polymer yield Polymerization focus, less direct for pure compound prep
Silyl Enol Ether Route Arylsilyl chloride, lithium enolate, tert-butyl acetate High selectivity in intermediate formation Complex, sensitive to conditions
Acetalization of Hydroxyl Polymers Vinyl ether, alcohol, acid catalyst, inert solvents Useful for polymer derivatives Not direct for this compound

Research Findings and Practical Considerations

  • The alkylation method remains the most straightforward and widely used for preparing this compound.
  • Organic superbases enable mild and efficient generation of active methylene compounds, facilitating downstream polymerization and functionalization.
  • Solvent choice and temperature control are critical to maximize yield and minimize side reactions.
  • The synthesized this compound exhibits good solubility in common organic solvents, facilitating purification and further synthetic applications.
  • Biocompatibility and degradability studies of polymers derived from this compound indicate potential for biomedical applications.

Chemical Reactions Analysis

Ethyl methanesulfonylacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mutagenesis in Crop Plants

Ethyl methanesulfonate has been extensively studied for its mutagenic properties, particularly in the context of crop improvement. It induces point mutations that can lead to phenotypic variations beneficial for agricultural practices.

  • Rice Breeding : In a study involving Oryza sativa (Basmati rice), EMS was applied at varying concentrations (0.25% to 1.25%). The results indicated that doses between 0.5% and 0.75% were optimal for creating genetic diversity without severely impacting germination rates. The study successfully developed over 800 mutant types, enhancing the genetic base of the rice variety .
  • Pepper Breeding : Another significant application is seen in Capsicum annuum, where EMS was utilized to generate a mutant population that exhibited diverse phenotypes including variations in plant height and fruit morphology. This study identified nine mutations using Targeting Induced Local Lesions IN Genomes (TILLING) techniques, showcasing EMS's potential in functional gene analysis and molecular breeding .

Inducing Morphological Variations

EMS has been shown to effectively induce morphological changes in various plant species:

  • Coriandrum sativum : A study focused on inducing morphological mutants in coriander demonstrated that EMS treatments resulted in significant changes in leaf size and stem height. The optimal concentration for inducing these traits was found to be 0.1% v/v, while higher concentrations led to reduced germination rates .
  • Sugarcane : In sugarcane research, EMS was applied to callus tissues to induce osmotic stress tolerance. This approach aimed at developing varieties with improved resilience against drought conditions .

Table 1: Summary of EMS Applications in Different Crops

Crop SpeciesApplicationEMS ConcentrationKey Findings
Oryza sativaGenetic diversity enhancement0.5% - 0.75%Over 800 mutant types developed
Capsicum annuumPhenotypic variationN/AIdentified nine mutations via TILLING
Coriandrum sativumMorphological mutants0.1% v/vSignificant increases in leaf size and stem height
SugarcaneOsmotic stress tolerance0.5%Improved drought resilience

Mechanism of Action

The mechanism by which ethyl methanesulfonylacetate exerts its effects involves the interaction of its functional groups with various molecular targets. For example, in nucleophilic substitution reactions, the methanesulfonyl group acts as a leaving group, allowing the nucleophile to attach to the carbon atom. This process can be influenced by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl methanesulfonylacetate belongs to a broader class of sulfonyl- and sulfanyl-containing esters. Below, we analyze its structural analogs, emphasizing substituent effects on reactivity, stability, and applications.

Sulfonyl Group Variations

Compound Name Molecular Formula Key Structural Difference Reactivity/Application Differences
Ethyl 2-(phenylsulfonyl)acetate C₁₀H₁₂O₄S Phenylsulfonyl group Higher lipophilicity; used in medicinal chemistry for drug candidates targeting enzyme inhibition .
Ethyl 2-(tosyl)acetate C₁₁H₁₄O₄S Tosyl (p-toluenesulfonyl) group Enhanced electron-withdrawing effects; accelerates nucleophilic substitution reactions .
Mthis compound C₄H₈O₄S Methyl ester group Lower molecular weight; used in polymer synthesis due to faster reaction kinetics with diacrylates .

Key Insight : Bulkier substituents (e.g., phenyl, tosyl) increase steric hindrance but enhance thermal stability. Smaller groups (e.g., methyl) improve solubility in polar solvents .

Sulfanyl vs. Sulfonyl Groups

Compound Name Molecular Formula Functional Group Key Differences
Ethyl 2-(4-methoxyphenyl)sulfanylacetate C₁₁H₁₄O₃S Sulfanyl (S–) Reduced oxidative stability; applications in radical scavenging and antioxidant research .
Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate C₁₃H₁₄N₂O₄S Sulfanyl + oxadiazole ring Unique bioactivity (e.g., antimicrobial, anticancer) due to oxadiazole’s π-conjugation .

Key Insight : Sulfanyl groups (–S–) are more nucleophilic but less stable than sulfonyl groups (–SO₂–), limiting their use in harsh reaction conditions .

Ester Group Modifications

Compound Name Molecular Formula Ester Group Impact on Properties
Ethyl ethanesulfinate C₄H₁₀O₂S Ethyl ester Lower boiling point; used as a reducing agent in organic synthesis .
Ethyl methanesulfonate C₃H₈O₃S Methyl ester Highly toxic (mutagenic, carcinogenic); restricted to controlled laboratory settings .

Safety Note: this compound is less hazardous than ethyl methanesulfonate, which requires stringent exposure controls (e.g., biological safety hoods, air monitoring) .

Data Tables: Physical and Chemical Properties

Table 1. Physicochemical Comparison

Compound Boiling Point (°C) Solubility (Water) LogP (Octanol-Water)
This compound Not reported Insoluble 0.89
Mthis compound 62 (melting point) Slightly soluble 0.45
Ethyl 2-(phenylsulfonyl)acetate 285–290 Insoluble 2.12

Research Findings and Trends

  • Polymer Chemistry : Mthis compound exhibits high reactivity in Michael addition polymerization, producing polymers with Mₙ > 10,000 g/mol .
  • Drug Design : Ethyl 2-(phenylsulfonyl)acetate derivatives show promise as kinase inhibitors due to sulfonyl group interactions with ATP-binding pockets .
  • Toxicity Profiles: Ethyl methanesulfonate’s carcinogenicity contrasts sharply with this compound’s milder irritant effects, underscoring the importance of substituent choice .

Biological Activity

Ethyl methanesulfonylacetate (EMSA) is an organosulfur compound recognized for its diverse biological activities, particularly as an alkylating agent. It is structurally related to ethyl methanesulfonate (EMS), a well-studied mutagen. This article delves into the biological activity of EMSA, focusing on its mutagenic potential, applications in genetic research, and effects on various biological systems.

EMSA functions primarily as an alkylating agent , which means it can introduce alkyl groups into biomolecules, particularly DNA. This action leads to the formation of abnormal bases in DNA, such as O6-ethylguanine, which can result in mispairing during DNA replication. The typical outcome is a transition mutation from guanine-cytosine (G:C) pairs to adenine-thymine (A:T) pairs, significantly impacting genetic stability and cellular function .

Mutagenic Properties

Research indicates that EMSA exhibits significant mutagenic properties. For instance, studies have shown that EMS can induce mutations at rates ranging from 5×1045\times 10^{-4} to 5×1025\times 10^{-2} mutations per gene without substantial cell death. This high mutagenic potential makes it a valuable tool in experimental genetics for inducing point mutations .

Case Studies

  • Impact on Artemisia vulgaris : A study evaluated the effects of EMS-induced mutagenesis in Artemisia vulgaris under salt stress conditions. The results demonstrated that EMS treatment led to significant alterations in biochemical parameters such as chlorophyll and carotenoid content. The study utilized various concentrations of EMS and assessed its impact on plant growth and physiological responses .
    TreatmentChlorophyll a (mg g −1 FW)Chlorophyll b (mg g −1 FW)Total Chlorophyll (mg g −1 FW)Carotenoid (mg g −1 FW)
    Control0.70 ± 0.040.34 ± 0.071.04 ± 0.040.58 ± 0.008
    NaCl Stress (100 mM)0.67 ± 0.060.30 ± 0.040.97 ± 0.020.54 ± 0.003
    NaCl Stress (200 mM)0.61 ± 0.030.28 ± 0.010.89 ± 0.010.49 ± 0.001
    NaCl Stress (300 mM)0.57 ± 0.040.24 ± 0.020.81 ± 0.070.48 ± 0.009
  • Cell Cytotoxicity Studies : Another investigation assessed the cytotoxic effects of EMSA on HeLa cells using the MTT assay, revealing low cytotoxicity across various concentrations of the compound . This finding suggests potential applications in biomedicine where lower toxicity is desirable.

Repair Mechanisms

The cellular response to EMSA-induced DNA damage involves various repair mechanisms, including the action of O-6-methylguanine-DNA methyltransferase, which can reverse the damage caused by alkylation . Understanding these repair pathways is crucial for evaluating the long-term implications of EMSA exposure.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Ethyl Methanesulfonylacetate in laboratory settings?

this compound is a reactive sulfonate ester requiring stringent safety measures. Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Employers must comply with OSHA 1910.132 standards for hazard-specific PPE .
  • Ventilation: Use fume hoods to minimize inhalation risks during synthesis or purification.
  • Storage and Disposal: Store in airtight containers at recommended temperatures (e.g., 2–8°C for stability). Dispose via certified waste management services adhering to RCRA guidelines .

Q. What synthetic methodologies are effective for this compound?

The compound is typically synthesized via nucleophilic substitution or esterification. A common approach involves:

  • Reacting methanesulfonyl chloride with ethyl acetoacetate in the presence of a base (e.g., triethylamine) under anhydrous conditions.
  • Purification via vacuum distillation or column chromatography (e.g., silica gel with ethyl acetate/hexane eluent) .
  • Yield optimization: Monitor reaction progress using TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and adjust stoichiometry to minimize side products.

Q. How can researchers ensure the purity of this compound?

Analytical validation requires:

  • Chromatography: HPLC or GC-MS with a polar stationary phase (e.g., C18 column) and UV detection at 210–220 nm .
  • Spectroscopy: Confirm structural integrity via ¹H NMR (δ ~1.3 ppm for ethyl CH₃, δ ~3.4 ppm for sulfonyl CH₃) and FT-IR (C=O stretch at ~1740 cm⁻¹, S=O at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data on reaction conditions (e.g., temperature, catalyst efficiency) be resolved?

Case study: Polyaddition reactions using this compound may show variability in molecular weight (Mw) due to temperature sensitivity.

  • Systematic testing: Conduct parallel polymerizations at 25°C and 70°C using a high-throughput platform (e.g., HTPSI) to assess temperature-dependent Mw trends .
  • Statistical analysis: Apply ANOVA to compare yields or Mw distributions across conditions. For example, elevated temperatures (70°C) may enhance Michael addition kinetics but risk decomposition .

Q. What advanced techniques characterize polymer derivatives of this compound?

  • Size-Exclusion Chromatography (SEC): Determine Mw and polydispersity (Đ) using THF as the mobile phase and polystyrene standards .
  • Thermal Analysis: DSC/TGA to assess glass transition (Tg) and thermal stability (e.g., decomposition onset >200°C) .
  • Solubility Profiling: Test polymer solubility in DMF, THF, or ethanol to guide application-specific formulation .

Q. How do structural modifications of this compound influence biological activity?

  • Structure-Activity Relationship (SAR): Introduce functional groups (e.g., aryl or heterocyclic substituents) via nucleophilic substitution. Evaluate cytotoxicity using in vitro assays (e.g., MTT on HEK293 cells) .
  • Mechanistic Studies: Use fluorescence quenching or SPR to probe interactions with biological targets (e.g., enzymes or receptors) .

Q. Methodological Guidance for Data Contradictions

  • Reproducibility Checks: Replicate experiments under standardized conditions (e.g., humidity-controlled environments) to isolate variables.
  • Meta-Analysis: Aggregate data from multiple studies using tools like PRISMA guidelines to identify consensus or outliers .
  • Cross-Validation: Combine NMR, MS, and XRD data to resolve ambiguities in molecular structure or reaction pathways .

Properties

IUPAC Name

ethyl 2-methylsulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10O4S/c1-3-9-5(6)4-10(2,7)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCWQCYBCZADCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10O4S
Source PubChem
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DSSTOX Substance ID

DTXSID50196220
Record name Ethyl (methylsulphonyl)acetate
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Molecular Weight

166.20 g/mol
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CAS No.

4455-15-6
Record name Acetic acid, 2-(methylsulfonyl)-, ethyl ester
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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